molecular formula C8H8F3N B051758 N-methyl-4-(trifluoromethyl)aniline CAS No. 22864-65-9

N-methyl-4-(trifluoromethyl)aniline

Cat. No.: B051758
CAS No.: 22864-65-9
M. Wt: 175.15 g/mol
InChI Key: UTUYWZJPVLDHJJ-UHFFFAOYSA-N
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Description

N-Methyl-4-(trifluoromethyl)aniline (CAS 22864-65-9) is a fluorinated aromatic amine with the molecular formula C₈H₈F₃N and a molecular weight of 175.15 g/mol. Its structure features a methyl group attached to the nitrogen atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position on the benzene ring (Figure 1). This configuration imparts unique physicochemical properties, including reduced basicity compared to non-fluorinated anilines, enhanced thermal stability, and lipophilicity, making it valuable in pharmaceutical synthesis and organic catalysis .

Key applications include its use as a precursor in synthesizing:

  • Thiocarbamoyl fluorides via reactions with sulfur and TMSCF₃ under mild conditions (53–96% yields) .
  • Triazole-based pharmaceuticals, such as antifungal agents, through coupling reactions (e.g., 86% yield in Example 67 of ) .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale methylation reactions using methylating agents such as dimethyl sulfate or methyl chloride. These reactions are conducted under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
N-Methyl-4-(trifluoromethyl)aniline is utilized as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective against specific biological targets.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this aniline derivative showed minimal inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . This underscores its potential in developing new antibiotics.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy
In agrochemicals, this compound is employed to formulate herbicides and pesticides. The trifluoromethyl group improves the selectivity and effectiveness of these chemicals while reducing their environmental impact.

Data Table: Agrochemical Applications

Compound TypeApplicationBenefits
HerbicidesSelective weed controlReduced crop damage
PesticidesTargeted pest managementLower toxicity to non-target species

Material Science

Incorporation into Polymers and Coatings
This compound is also valuable in material science, where it is incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance. These characteristics are crucial for industrial applications where durability is essential.

Example Applications

  • Coatings: Improved resistance to solvents and chemicals.
  • Polymers: Enhanced mechanical properties for industrial materials.

Synthesis of Fluorinated Compounds

Building Block for Advanced Materials
this compound serves as a building block for synthesizing fluorinated compounds, which are vital in producing specialty solvents and refrigerants. The unique properties imparted by fluorination make these compounds highly sought after in various industrial applications.

Analytical Chemistry

Utilization in Detection Methods
In analytical chemistry, this compound is used in methods for detecting and quantifying other chemical compounds. Its reliability in providing accurate data makes it a valuable tool for researchers.

Analytical Applications

  • Chromatography: Used as a standard for calibrating instruments.
  • Spectroscopy: Helps in identifying chemical structures through spectral analysis.

Mechanism of Action

The mechanism by which N-methyl-4-(trifluoromethyl)aniline exerts its effects involves its ability to act as a nucleophile and participate in covalent bond formation. The trifluoromethyl group enhances the compound’s electron-donating properties, making it a valuable intermediate in various chemical reactions. Additionally, it can form coordination complexes with metal ions, further expanding its utility in catalysis and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the -CF₃ group and nitrogen substituents significantly impacts reactivity and applications. A comparative analysis is provided below:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
N-Methyl-4-(trifluoromethyl)aniline C₈H₈F₃N -NHCH₃ (para), -CF₃ (para) Moderate basicity; used in thiocarbamoyl fluoride synthesis (53–96% yields) .
N,N-Dimethyl-4-(trifluoromethyl)aniline C₉H₁₀F₃N -N(CH₃)₂ (para), -CF₃ (para) Lower basicity due to steric hindrance; intermediate in cyclometalated iridium complexes .
4-(Trifluoromethyl)aniline C₇H₆F₃N -NH₂ (para), -CF₃ (para) Higher basicity; forms sulfonylureas with isocyanates (80–95% yields) .
N-Methyl-3-(trifluoromethyl)aniline C₈H₈F₃N -NHCH₃ (meta), -CF₃ (meta) Altered electronic effects; meta-CF₃ reduces resonance stabilization, lowering reactivity .
N-Methyl-2-nitro-4-(trifluoromethyl)aniline C₈H₇F₃N₂O₂ -NHCH₃ (para), -CF₃ (para), -NO₂ (ortho) Nitro group enhances electrophilicity; used in agrochemicals but requires careful handling .

Reactivity in Cross-Coupling Reactions

  • This compound exhibits moderate reactivity in nickel-catalyzed amination due to electron-withdrawing -CF₃, requiring optimized conditions (e.g., dimethylamine hydrochloride, 3 equiv) .
  • N,N-Dimethyl-4-(trifluoromethyl)aniline shows lower reactivity in similar reactions due to steric hindrance from two methyl groups, necessitating higher catalyst loads .
  • 4-(Trifluoromethyl)aniline (non-methylated) reacts efficiently with isocyanates to form ureas without requiring metal catalysts, highlighting the influence of -NH₂ vs. -NHCH₃ on nucleophilicity .

Physicochemical Properties

  • Lipophilicity : this compound (logP ≈ 2.8) is more lipophilic than 4-(trifluoromethyl)aniline (logP ≈ 2.2), enhancing its membrane permeability in drug design .
  • Melting Points : Derivatives with nitro groups (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) exhibit higher melting points (34–35°C) due to stronger intermolecular forces .

Pharmaceutical Intermediates

  • This compound is critical in synthesizing triazole antifungals (e.g., Example 67, 86% yield) and Michael acceptors for antibacterial agents .
  • N-Phenyl-4-(trifluoromethyl)aniline (CAS 53451-87-9), a bulkier analogue, is less reactive in nucleophilic substitutions but useful in polymer chemistry .

Catalysis and Material Science

  • The dimethylated variant (N,N-Dimethyl-4-(trifluoromethyl)aniline ) forms part of luminescent iridium(III) complexes, demonstrating the role of -CF₃ in tuning emission properties .

Biological Activity

N-Methyl-4-(trifluoromethyl)aniline, with the molecular formula C8H8F3NC_8H_8F_3N and a molecular weight of approximately 175.15 g/mol, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group (CF3-CF_3) attached to an aniline structure, which significantly influences its physicochemical properties, including lipophilicity and bioavailability. The presence of the trifluoromethyl group enhances the compound's ability to penetrate biological membranes, potentially increasing its interaction with various biological targets.

The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl moiety increases lipophilicity, allowing for better membrane permeability. Once inside the cell, it may interact with enzymes or receptors, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of specific cellular processes, which is crucial for its therapeutic potential .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can possess significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their effectiveness against various bacterial strains, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Enterococcus faecalis .
  • Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values ranging from 1.4 to 10 µM. These effects are often associated with mechanisms such as apoptosis induction and inhibition of DNA replication .
  • Analgesic Applications : Preliminary findings suggest that due to structural similarities with known analgesics, this compound may also have potential applications in pain management.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus
AnticancerCytotoxicity against various cancer cell lines
Analgesic PotentialStructural similarity to analgesics

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.070 μM against Staphylococcus species, demonstrating their potential as effective antimicrobial agents .

Case Study: Anticancer Activity

In another investigation focusing on anticancer activity, derivatives were tested on human leukemia cell lines (THP-1). The results showed significant cytotoxic effects with IC50 values ranging from 1.4 to 6 μM, suggesting a strong antiproliferative effect linked to their structural properties and lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-methyl-4-(trifluoromethyl)aniline, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A key synthesis involves reacting this compound with sulfur, potassium fluoride (KF), and TMSCF₃ in dry THF at room temperature. Purification via silica gel chromatography (petroleum ether:ethyl acetate = 100:1) achieves yields up to 53%. Optimizing stoichiometry (e.g., 1:4:3:8 molar ratios of aniline:S:KF:TMSCF₃) and reaction time (1 hour) enhances efficiency. Alternative routes include AgSCF₃-mediated thiocarbamoyl fluoride synthesis in acetonitrile, yielding 96% under milder conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • ¹H NMR (500 MHz, CDCl₃): Aromatic protons appear at δ 7.72 (d, J = 8.3 Hz), while methyl groups resonate at δ 3.68 (s) .
  • ¹⁹F NMR : Distinct signals at δ 22.59 and 21.52 confirm trifluoromethyl groups .
  • IR Spectroscopy : N-H stretches (≈3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are diagnostic. Computational simulations (e.g., DFT) validate assignments .

Q. What electronic effects does the trifluoromethyl group exert on the basicity of this compound compared to unsubstituted aniline derivatives?

  • Methodological Answer : The strong electron-withdrawing effect of -CF₃ reduces electron density on the aromatic ring, lowering basicity. Comparative pKa measurements or Natural Bond Orbital (NBO) analysis show it is less basic than p-methylaniline or p-methoxyaniline. Basicity rankings align with substituent electronegativity: p-(trifluoromethyl)aniline < p-chloroaniline < p-ethylaniline .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound during heterocyclic compound synthesis?

  • Methodological Answer : The electron-deficient aromatic ring (due to -CF₃) directs electrophilic substitution to meta positions. In pyrimidin-4-amine synthesis, the amine group nucleophilically attacks chloromethyl intermediates in SN2 reactions. Monitoring via TLC and optimizing solvent polarity (e.g., chloroform) improve regioselectivity and yield (78.7%) . Computational studies (e.g., frontier molecular orbital analysis) further elucidate reactivity patterns .

Q. How does this compound perform as a precursor in medicinal chemistry applications, and what stability challenges arise under varying pH conditions?

  • Methodological Answer : Accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring reveal decomposition products. The methyl group enhances metabolic stability compared to non-methylated analogs, as shown in bioavailability studies. Storage at -20°C in inert atmospheres prevents hydrolysis or oxidation .

Q. What strategies mitigate hazards associated with handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous trifluoromethylated anilines require:

  • PPE : Gloves, goggles, and fume hood use.
  • Emergency Protocols : Immediate water rinsing for eye/skin exposure and medical consultation for ingestion.
  • Storage : -20°C in sealed, dark containers to prevent degradation. Hazard classifications (e.g., H315, H319) from similar compounds guide risk assessments .

Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYWZJPVLDHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568183
Record name N-Methyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22864-65-9
Record name N-Methyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-4-(trifluoromethyl)aniline
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Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylaniline (6.7 g), trimethylorthoformate (6.6 g) and sulfuric acid (0.22 g) was heated at 90° C. and the methanol formed in the reaction was allowed to distill off. Additional trimethylorthoformate (4 mL) was added twice more. After each addition the reaction mixture was distilled. A final aliquot trimethylorthoformate (5 mL) was added and the reaction mixture was heated at 150° C. for four hours. The reaction mixture was cooled and partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. The organic layer was removed, dried over sodium sulfate, and concentrated to a yellow oil. This oil was then suspended in 2N aqueous HCl (100 mL) and then heated at 80° C. for eight hours. The reaction mixture was then cooled, made basic to pH 11 with aqueous NaOH, and extracted with ether. The organic layer was dried over magnesium sulfate and concentrated to an oil. This oil was further purified by chromatography on silica gel (350 g, elute with hexane:ether (60/40)) to give 5.8 g of N-methyl-4-trifluoromethylaniline as a low-melting solid. Condensation of N-methyl-4-trifluoromethylaniline with cyanoacetic acid, as described in Preparation 1 yielded 6.0 g of α-cyano-N-methyl-4-trifluoromethylacetanilide; m.p. 68°-70° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-methyl-4-(trifluoromethyl)aniline
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-methyl-4-(trifluoromethyl)aniline
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-methyl-4-(trifluoromethyl)aniline
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-methyl-4-(trifluoromethyl)aniline
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-methyl-4-(trifluoromethyl)aniline
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
N-methyl-4-(trifluoromethyl)aniline

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